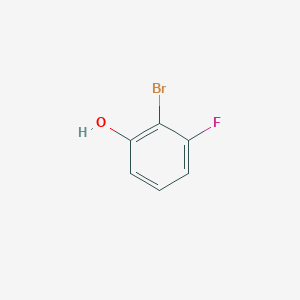

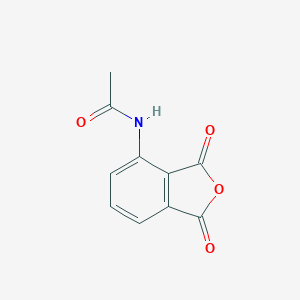

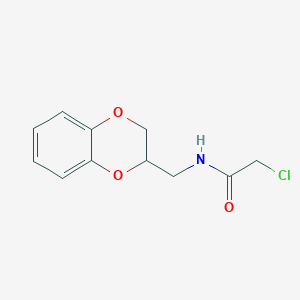

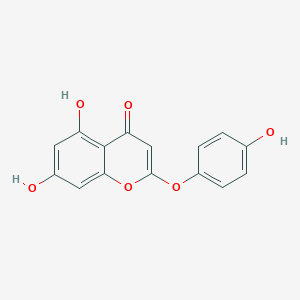

![molecular formula C17H20N4O5S B045859 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid CAS No. 437717-43-6](/img/structure/B45859.png)

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazine and imidazole derivatives involves multi-step chemical reactions, typically starting from basic aromatic or heterocyclic compounds. These processes often involve the use of sulfonamides, ethoxymethylene groups, and various nucleophilic substitutions to introduce or modify functional groups within the molecule. Techniques such as condensation reactions, the Ugi reaction, and others are utilized to construct the complex triazine or imidazole backbones and to introduce specific substituents, including ethoxy and propyl groups, to achieve the desired molecular structure (Tomorowicz et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject compound is characterized by their heterocyclic frameworks, incorporating imidazole, triazine, and benzene rings. These structures are elucidated using various spectroscopic techniques such as UV-vis, IR, NMR, and mass spectrometry, alongside X-ray crystallography. Such studies reveal the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents and conditions leading to transformations such as ring opening, nucleophilic substitution, and the formation of new chemical bonds. Studies on analogous compounds show a range of chemical behaviors, including the potential for ring transformation under certain conditions, which could be indicative of the chemical versatility of the subject compound (Kurasawa et al., 1988).

Physical Properties Analysis

The physical properties of these molecules, including solubility, melting points, and crystalline structure, are determined by their molecular structure. The presence of specific functional groups, such as the ethoxy and sulfonic acid groups, influences these properties significantly. For example, the hydrophilic nature of the sulfonic acid group can enhance solubility in aqueous environments, while the overall molecular architecture can affect the crystal packing and melting points (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are directly related to the molecular structure. The sulfonic acid group, for instance, imparts acidic characteristics, making the compound a potential acidic catalyst or an ion-exchange molecule. Moreover, the presence of the ethoxy group and the triazine ring can modulate the electron distribution within the molecule, affecting its reactivity and interactions with other chemicals (El-hashash et al., 2011).

Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those bearing the triazine scaffold, are prominent in medicinal chemistry due to their wide spectrum of biological activities. Triazines and their derivatives, including 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid, have been synthesized and evaluated across various models. They have shown promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus, due to its potent pharmacological activity, is considered a valuable core moiety for drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Synthetic Utilities of O-Phenylenediamines

O-Phenylenediamines play a crucial role in the synthesis of complex heterocyclic structures, providing pathways for creating compounds with significant medicinal applications. The utility of o-phenylenediamines in forming benzimidazoles, quinoxalines, and benzo[1,5]diazepines, among others, illustrates the chemical versatility and potential for generating novel therapeutic agents. This aspect underlines the importance of complex organic synthesis in discovering new drugs and exploring their applications in treating various diseases (M. Ibrahim, 2011).

DNA Minor Groove Binders

DNA minor groove binders, such as Hoechst 33258 and its analogues, exhibit specificity for AT-rich sequences and have been utilized as fluorescent DNA stains. Their ability to access the minor groove of double-stranded B-DNA highlights their potential in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Additionally, these compounds are explored for their radioprotective and topoisomerase inhibiting properties, providing insights into the molecular basis of DNA sequence recognition and binding. Such studies contribute to the rational design of drugs and the development of new therapeutic agents (U. Issar, R. Kakkar, 2013).

Propriétés

IUPAC Name |

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-4-6-14-18-10(3)15-17(22)19-16(20-21(14)15)12-9-11(27(23,24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMCEBZOWCIYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036274 | |

| Record name | 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo(5,1-f)(1,2,4)triazin-2-yl)-4-ethoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid | |

CAS RN |

437717-43-6 | |

| Record name | 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437717-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo(5,1-f)(1,2,4)triazin-2-yl)-4-ethoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl) benzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1,4-DIHYDRO-5-METHYL-4-OXO-7-PROPYLIMIDAZO(5,1-F)(1,2,4)TRIAZIN-2-YL)-4-ETHOXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XL0MEO2MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

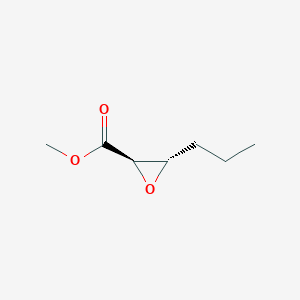

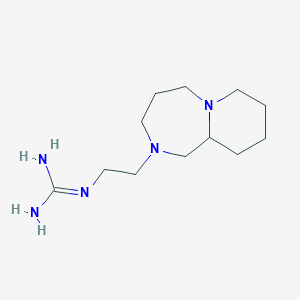

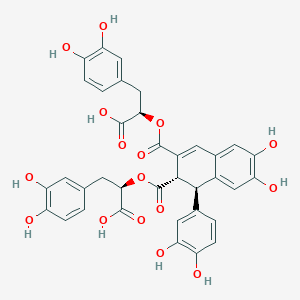

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)